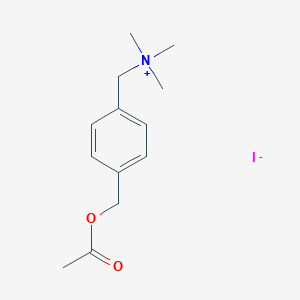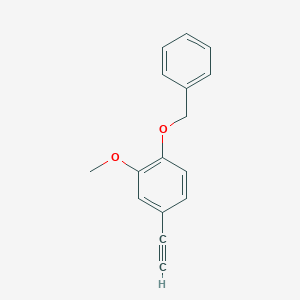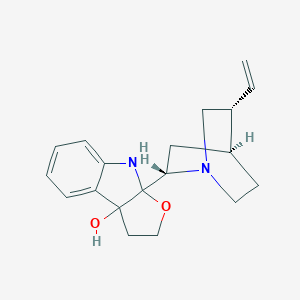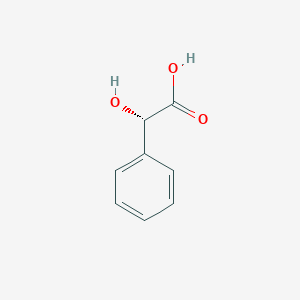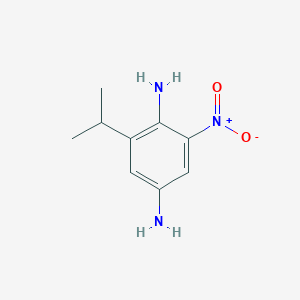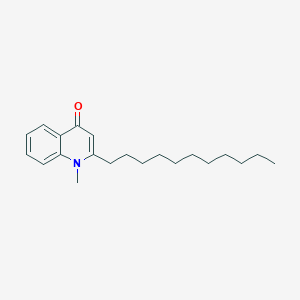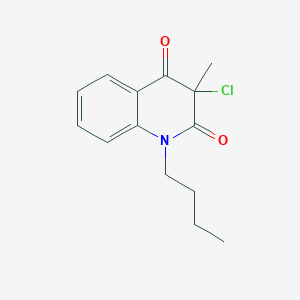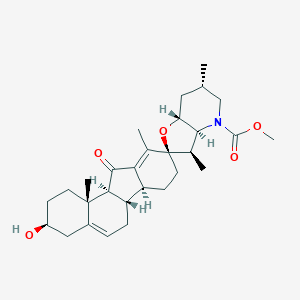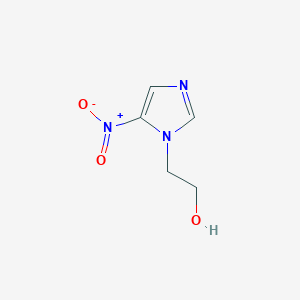![molecular formula C13H17IO3 B119212 2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane CAS No. 338458-96-1](/img/structure/B119212.png)
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of similar compounds . Another method involves the iodination of 2-allylcyclohexanol and its derivatives to yield corresponding 2-(iodomethyl)octahydrobenzofurans .Molecular Structure Analysis
The molecular structure of “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” can be deduced from its name. It likely contains an iodomethyl group attached to a 1,4-dioxane ring, along with a phenylmethoxy methyl group .Chemical Reactions Analysis
The chemical reactions involving “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” would depend on the specific conditions and reagents used. For instance, Grignard and Organolithium reagents are known to be excellent nucleophiles and useful reactants in synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane” can be inferred from similar compounds. For example, iodomethyl methyl ether has a molecular weight of 171.9650 and a boiling point of 395.2 K .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(iodomethyl)-6-(phenylmethoxymethyl)-1,4-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c14-6-12-8-16-10-13(17-12)9-15-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMEZMZNVFQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CO1)CI)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442909 |
Source


|
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane | |
CAS RN |
338458-96-1 |
Source


|
| Record name | AGN-PC-0H8UKL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

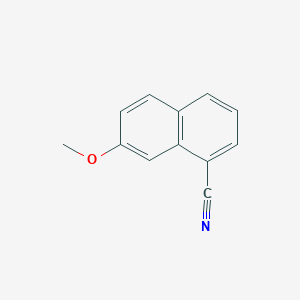
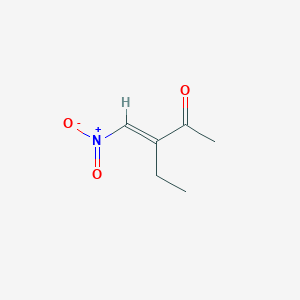
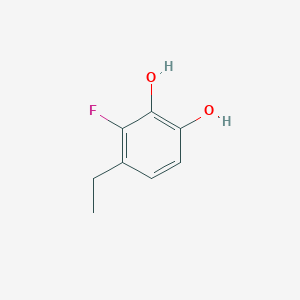
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
